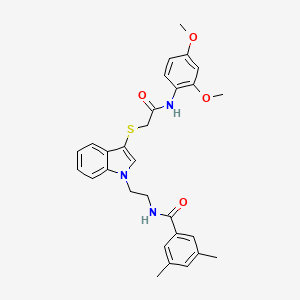

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a complex organic molecule with several functional groups, including an indole group, a thioether group, an amide group, and a dimethoxyphenyl group. These groups suggest that the compound could have interesting biological activity, as these types of structures are often found in bioactive molecules .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the indole ring, the introduction of the thioether group, and the coupling of the various components to form the final structure. The exact synthetic route would depend on the starting materials and the specific reactions used .Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. The presence of the indole group suggests a planar aromatic system, which could participate in pi-pi stacking interactions. The thioether and amide groups could be involved in hydrogen bonding or other polar interactions .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the amide group could participate in hydrolysis or condensation reactions, while the thioether group could be oxidized. The indole group might also undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents, while the aromatic indole group could increase its lipophilicity .科学的研究の応用

Bacterial RNA Polymerase Inhibitors

The compound has been synthesized and evaluated for its potential as a bacterial RNA polymerase (RNAP) inhibitor . Some derivatives of the compound displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae . The most promising compound showed potent antibacterial activity against clinical isolates of MRSA, VRSA, RRSA, and MPRSP .

Antimicrobial Activity

The compound has shown significant antimicrobial activity. It has been found to be effective against Gram-positive bacteria, but not against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa .

Cytotoxicity

The compound has been found to exhibit cytotoxicity against LO2 cells . This suggests potential applications in cancer research and treatment.

Taste Enhancer

A novel taste-enhancing compound was synthesized using this compound, which significantly enhanced the kokumi, umami, and salt tastes . This compound could be used to reduce sodium intake while maintaining food palatability .

Sodium Intake Reduction

The taste-enhancing property of the compound can be used to reduce sodium intake, which is important for managing conditions like hypertension .

Food Palatability

The compound can be used to maintain food palatability while reducing sodium intake . This makes it a promising ingredient in the food industry.

将来の方向性

作用機序

Target of Action

The primary target of this compound is bacterial RNA polymerase (RNAP) . RNAP is an enzyme that is involved in the synthesis of RNAs in bacteria and has been approved as an attractive drug target .

Mode of Action

The compound interacts with the switch region of the bacterial RNAP . This interaction inhibits the function of RNAP, thereby preventing the synthesis of RNA in bacteria . This mode of action is different from that of other antibacterial agents such as rifamycins, which inhibit bacterial gene transcription via binding to the β- subunits of the bacterial RNAP .

Biochemical Pathways

The inhibition of RNAP disrupts the RNA synthesis pathway in bacteria . This disruption prevents the bacteria from producing essential proteins, thereby inhibiting their growth and proliferation .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and proliferation . Some compounds based on the same scaffold have displayed potent antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae .

Action Environment

特性

IUPAC Name |

N-[2-[3-[2-(2,4-dimethoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31N3O4S/c1-19-13-20(2)15-21(14-19)29(34)30-11-12-32-17-27(23-7-5-6-8-25(23)32)37-18-28(33)31-24-10-9-22(35-3)16-26(24)36-4/h5-10,13-17H,11-12,18H2,1-4H3,(H,30,34)(H,31,33) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSBVOPZONKJPCY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NC4=C(C=C(C=C4)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(3-((2-((2,4-dimethoxyphenyl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)-3,5-dimethylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-butoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2449463.png)

![3-[(1'-methyl-1H,1'H-3,4'-bipyrazol-1-yl)methyl]benzoic acid](/img/structure/B2449466.png)

![N-cyclopentyl-2-[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2449470.png)

![N-allyl-4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)benzamide](/img/structure/B2449472.png)

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2,4-difluorophenyl)acetamide](/img/structure/B2449474.png)

![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,4-difluorobenzenesulfonamide](/img/structure/B2449478.png)

![3-[(5-Sulfanyl-1,3,4-oxadiazol-2-yl)methyl]-1lambda6-thiolane-1,1-dione](/img/structure/B2449481.png)

![(2E)-3-(2H-1,3-benzodioxol-5-yl)-1-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2449486.png)